molecular formula C22H22ClN3O4S B611905 N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide CAS No. 1943733-16-1

N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide

Cat. No. B611905
M. Wt: 459.945
InChI Key: BIHURSOREGLQBB-UHFFFAOYSA-N
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Description

YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). YU238259 selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. YU238259 (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, YU238259 (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.
YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair. YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. YU238259 specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.

Scientific Research Applications

Dopamine Receptor Blockade

A study by Ogata et al. (1984) focused on synthesizing and testing novel N-substituted benzamides for dopamine receptor blockade. They found several compounds more potent than sulpiride, a known dopamine receptor blocker, indicating potential applications in neuroleptic activity (Ogata et al., 1984).

Neuroleptic Activity

Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. They evaluated these compounds for inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity. This suggests potential use in treating psychosis (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

Morgan et al. (1990) investigated N-substituted imidazolylbenzamides for their cardiac electrophysiological activity. Some compounds showed potency comparable to sematilide, a class III agent in clinical trials. This indicates possible applications in managing arrhythmias (Morgan et al., 1990).

Antioxidant and Enzyme Inhibition

Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamide and found that they exhibited prominent activity against the acetylcholinesterase enzyme. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Fatima et al., 2013).

PET Imaging

Wang et al. (2008) developed carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8. These compounds were synthesized with high radiochemical yields and specific activity, indicating potential in diagnostic imaging (Wang et al., 2008).

Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating potential for quality control in pharmaceutical analysis (Ye et al., 2012).

properties

IUPAC Name

N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHURSOREGLQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
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N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide

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